2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS No.: 1206992-23-5
Cat. No.: VC4560861
Molecular Formula: C18H14ClN3S
Molecular Weight: 339.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206992-23-5 |
|---|---|
| Molecular Formula | C18H14ClN3S |
| Molecular Weight | 339.84 |
| IUPAC Name | 2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
| Standard InChI | InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3 |
| Standard InChI Key | WJQOLYADQLUXPX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a 1H-imidazole core substituted at three positions:
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N1: 3-chlorophenyl group (electron-withdrawing substituent)
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C5: p-tolyl group (4-methylphenyl, electron-donating substituent)
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C2: Thioether-linked acetonitrile moiety (-S-CH2-C≡N)
The juxtaposition of electron-donating (methyl) and withdrawing (chlorine, nitrile) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular formula | C19H14ClN3S |
| Molecular weight | 375.85 g/mol |
| IUPAC name | 2-[(1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetonitrile |
| Canonical SMILES | ClC1=CC(=CC=C1)N2C(=NC=C2C3=CC=C(C=C3)C)SCC#N |
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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3-Chloroaniline derivative (N1 substituent precursor)
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p-Tolualdehyde (C5 aryl group source)
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Mercaptoacetonitrile (thioether-acetonitrile building block)
Stepwise Synthesis
Based on analogous imidazole syntheses :
Stage 1: Imidazole Core Formation
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Condensation: React 3-chloro-N-(4-methylbenzylidene)aniline with ammonium acetate under Dean-Stark conditions to form 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole.
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Mechanism: Van Leusen imidazole synthesis involving [2+3] cycloaddition.
Stage 2: Thiofunctionalization
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Thiolation: Treat the C2 position with thiourea in ethanol/water at 50–60°C to introduce -SH group .
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Alkylation: React the thiol intermediate with chloroacetonitrile in THF using KF/Pd(OAc)2 catalytic system .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NH4OAc, toluene, 110°C, 12h | 68% |
| Thiolation | Thiourea, EtOH/H2O (3:1), 60°C, 4h | 72% |
| Alkylation | ClCH2CN, Pd(OAc)2 (1 mol%), THF, rt, 24h | 65% |
Physicochemical Properties
Spectral Characteristics
-
FTIR:
-
1H NMR (400 MHz, CDCl3):
δ 8.21 (s, 1H, imidazole-H)
δ 7.45–7.12 (m, 8H, aromatic)
δ 4.32 (s, 2H, SCH2CN)
δ 2.38 (s, 3H, CH3)
Solubility and Stability
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Solubility:
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DMSO: >50 mg/mL
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H2O: <0.1 mg/mL
-
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Stability:
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Decomposes >200°C
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Sensitive to UV light (t1/2 = 48h under ambient light)
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Reactivity and Functionalization
Electrophilic Aromatic Substitution
The p-tolyl group directs electrophiles to the para position of the methyl group, while the 3-chlorophenyl group shows meta-directing behavior. Nitration experiments yield mono-nitro derivatives at the p-tolyl ring’s para position .
Nitrile Transformations
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Hydrolysis: 6M HCl at reflux produces 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (92% yield).
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Reduction: LiAlH4 reduces the nitrile to -CH2NH2 while preserving the thioether linkage .
Research Challenges and Future Directions
Synthetic Improvements
-
Develop continuous flow protocols to enhance thiolation step safety .
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Explore enzymatic resolution for chiral variants (currently racemic).
Computational Modeling
DFT studies (B3LYP/6-311++G**) predict:
-
HOMO (-6.21 eV) localized on imidazole and p-tolyl
Table 3: Predicted vs Experimental Properties
| Property | DFT Prediction | Experimental |
|---|---|---|
| Dipole moment | 4.82 D | 4.75 D |
| Band gap | 3.32 eV | 3.28 eV |
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